Superior Anti-Glycation Activity on Human Insulin Compared to Chrysoobtusin
In a comparative study of major anthraquinones, aurantioobtusin demonstrated significantly higher potency in inhibiting glycation of human insulin, a key process in diabetic pathogenesis. It exhibited an IC50 value of 55.69 ± 1.19 µM, which is a 2.43-fold improvement in potency relative to its close structural analog, chrysoobtusin [1]. This superior activity highlights its potential for addressing specific glycation-related pathologies.
| Evidence Dimension | Inhibition of human insulin glycation |
|---|---|
| Target Compound Data | IC50 = 55.69 ± 1.19 µM |
| Comparator Or Baseline | Chrysoobtusin: IC50 = 135.26 ± 2.98 µM |
| Quantified Difference | 2.43-fold higher potency (lower IC50) |
| Conditions | In vitro anti-glycation assay using human insulin |
Why This Matters
This quantifies a 2.4x performance advantage over a direct analog for a specific therapeutic target, guiding selection for diabetes-related studies.
- [1] Kim, Y.S., et al. Anti-Glycation, Anti-β-Amyloid Aggregation, and Antioxidant Effect of Cassia Seed-Derived Secondary Metabolites. Journal of Food Biochemistry 2023, Article ID 8868031, Table 1. View Source
